![molecular formula C17H17N3O3S B2954877 N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1795419-10-1](/img/structure/B2954877.png)
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzo[c][1,2,5]thiadiazole, which is a type of thiadiazole . Thiadiazoles are a class of organic compounds that contain a five-membered heterocyclic ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . They are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzo[c][1,2,5]thiadiazole core would likely contribute to the compound’s aromaticity and stability .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reactants present. Thiadiazoles can participate in a variety of reactions due to the presence of multiple reactive sites in their structure .Scientific Research Applications
Synthesis and Derivative Formation
- Research has explored the synthesis of various thiadiazole derivatives, including the preparation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through reactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives. Such synthetic routes could potentially be applied to or inform the synthesis and functionalization of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (H. M. Mohamed, 2021).
Biological Activities and Applications
- Studies on 1,3,4-thiadiazole derivatives and related compounds have demonstrated a wide range of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, analgesic, and nematocidal effects. These activities suggest potential research applications of thiadiazole derivatives in developing new therapeutic agents. For instance, compounds based on the thiadiazole scaffold exhibited moderate to good inhibitory activity against various cancer cell lines, which could inform the anticancer research potential of this compound (A. Kamal et al., 2011).
Antimicrobial and Antifungal Properties
- Novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have been synthesized and evaluated for antimicrobial activities, showing significant activity against several strains of microbes. This suggests that derivatives of this compound may also possess antimicrobial properties, which could be relevant for applications in antimicrobial resistance studies and the development of new antimicrobial agents (M. Noolvi et al., 2016).
Mechanism of Action
Target of Action
The compound contains a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . Thiadiazole-containing compounds are known to interact strongly with biological targets due to their mesoionic character .
Biochemical Pathways
Without specific studies, it’s hard to determine the exact biochemical pathways this compound affects. Many thiadiazole derivatives have shown anticancer activities across various cancer models .
Pharmacokinetics
Due to the mesoionic nature of the thiadiazole ring, these compounds are generally able to cross cellular membranes, which could influence their absorption and distribution .
Future Directions
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-22-15-6-4-3-5-12(15)16(23-2)10-18-17(21)11-7-8-13-14(9-11)20-24-19-13/h3-9,16H,10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEJUXHEZXSOTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C2=CC3=NSN=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
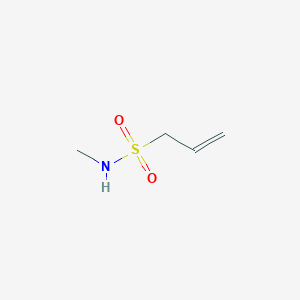
![1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2954798.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2954799.png)
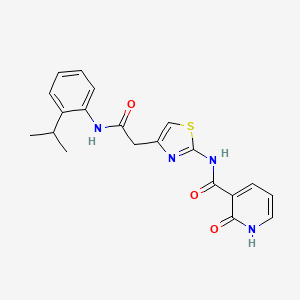
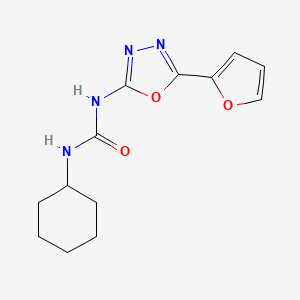

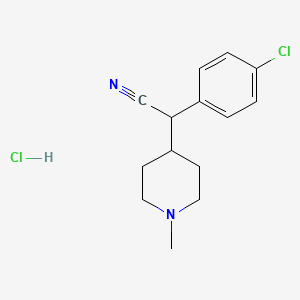
![Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate](/img/structure/B2954807.png)
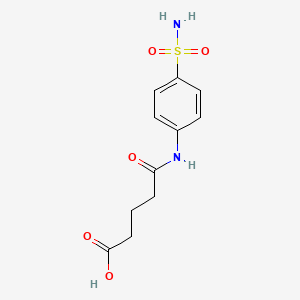

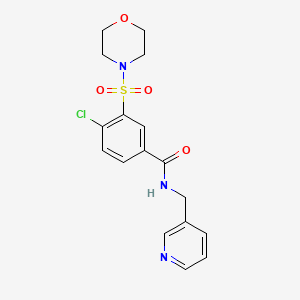
![Ethyl 5-[(3,5-dimethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2954812.png)
![[(2,5-Dimethylphenyl)sulfonyl]acetonitrile](/img/structure/B2954815.png)
![5-bromo-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-furancarboxamide](/img/structure/B2954816.png)
